REACTION_CXSMILES
|
[C:1]([OH:7])(=[O:6])[CH2:2][CH2:3][CH:4]=[CH2:5].S(Cl)(Cl)=O.[C:12]1(O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(N(CC)CC)C>C(Cl)Cl>[C:12]1([O:6][C:1](=[O:7])[CH2:2][CH2:3][CH:4]=[CH2:5])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
C(CCC=C)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
9.45 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 12 h at 22° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250-mL round-bottom flask equipped with a stir bar
|
Type
|
ADDITION
|
Details
|
was added dropwise by a syringe over 5 min (N.B., strong exotherm)
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of a saturated aqueous solution of NaHCO3 (100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
the aqueous layer washed with CH2Cl2 (5×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (1×50 mL), brine (1×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting oil was purified by silica gel chromatography (95:5 hexanes:EtOAc)
|
Type
|
DISTILLATION
|
Details
|
The oil was distilled from CaH2 under reduced pressure (1.0 torr)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC(CCC=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14.6 mmol | |
AMOUNT: MASS | 2.58 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 29.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |